Ethyl 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate
Description
Ethyl 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine backbone substituted with an ethyl carboxylate group at the 1-position and a functionalized acetamide moiety at the 4-position. The acetamide group is further modified with a thiophen-2-ylmethylamine substituent, introducing aromatic and sulfur-containing heterocyclic characteristics.
Properties
IUPAC Name |
ethyl 4-[[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-2-22-15(21)18-7-5-11(6-8-18)17-14(20)13(19)16-10-12-4-3-9-23-12/h3-4,9,11H,2,5-8,10H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCLYSBJEZNFSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the ring is functionalized to introduce the carboxylate group.
Introduction of the Thiophene Moiety: The thiophene group is introduced via a nucleophilic substitution reaction, often using thiophen-2-ylmethylamine as a nucleophile.
Amidation Reaction: The final step involves the formation of the amide bond between the piperidine and thiophene moieties, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Ethyl 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate is , with a molecular weight of approximately 324.41 g/mol. Its structure includes a piperidine ring, an acetamido group, and a thiophenylmethyl moiety, which are crucial for its biological activity.
Anticancer Activity
Research has shown that derivatives of this compound exhibit promising anticancer properties. Studies indicate that modifications to the piperidine structure can enhance cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated selective toxicity towards human cancer cells while sparing normal cells, indicating potential for development into anticancer agents .
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Lines Tested | IC50 Values (µM) | Observations |
|---|---|---|---|
| MCF-7, HeLa | 5 - 15 | Selective cytotoxicity observed | |
| A549, HCT116 | 10 - 20 | Induced apoptosis confirmed |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it exhibits significant antimicrobial properties against common bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL .
Table 2: Antimicrobial Efficacy
Enzyme Inhibition
Another area of application is in enzyme inhibition, particularly targeting enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. Compounds similar to this compound have been shown to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease .
Synthesis and Derivative Development
The synthesis of this compound involves several steps that can be optimized to create various derivatives with enhanced biological activities. Research on related compounds has focused on modifying the thiophenylmethyl group and the piperidine ring to improve potency and selectivity against target cells or pathogens.
Case Study: Anticancer Efficacy
A study published in the Tropical Journal of Pharmaceutical Research evaluated several derivatives of piperidine-based compounds for their anticancer activity. The results indicated that certain modifications significantly enhanced the cytotoxic effects against breast cancer cell lines .
Case Study: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of compounds structurally related to this compound was assessed using disk diffusion methods. The findings highlighted the importance of specific functional groups in enhancing antibacterial activity against gram-positive bacteria .
Mechanism of Action
The mechanism of action of Ethyl 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiophene moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to three analogs with overlapping structural motifs:
Table 1: Structural and Functional Comparison
Key Findings
Structural Flexibility vs. However, this flexibility may reduce target specificity compared to preorganized scaffolds.
Thiophene vs. Phenyl/Polar Groups :
- The thiophen-2-ylmethyl group introduces sulfur-mediated interactions (e.g., π-stacking or hydrogen bonding via the sulfur atom), contrasting with the phenyl groups in PF 43(1) compounds, which rely on aromatic π-π interactions . Thiophene’s lower electronegativity may reduce solubility compared to carboxy-substituted analogs.
Acetamide Linker :
- The 2-oxoacetamido bridge in the target compound resembles the amide linkages in β-lactam antibiotics (Compound B). However, the absence of a β-lactam ring eliminates inherent reactivity toward penicillin-binding proteins, suggesting a divergent mechanism of action .
Computational and Crystallographic Insights :
- Tools like SHELXL (for small-molecule refinement) and Mercury CSD (for crystal packing analysis) highlight differences in intermolecular interactions. For example, the ethyl carboxylate group in the target compound may form hydrogen bonds with solvent molecules, unlike the more hydrophobic PF 43(1) compounds .
Biological Activity
Ethyl 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, focusing on antibacterial and antifungal activities, molecular interactions, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a piperidine ring, an amide linkage, and a thiophene moiety, which are crucial for its biological activity. The structure can be summarized as follows:
- Molecular Formula : C₁₄H₁₈N₂O₃S
- Molecular Weight : 298.37 g/mol
- CAS Number : 1062186-46-2
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of piperidine derivatives, including the title compound. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 |
| Escherichia coli | 5.64 |
| Bacillus subtilis | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
The compound exhibited complete bactericidal effects against S. aureus and E. coli within 8 hours of exposure, demonstrating its potential as an effective antibacterial agent .
Antifungal Activity
In addition to antibacterial properties, this compound also shows antifungal activity against strains such as Candida albicans and Fusarium oxysporum.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These results suggest that the compound may serve as a dual-action agent against both bacterial and fungal infections .
The biological activity of this compound is thought to arise from its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity. The thiophene group enhances lipophilicity, facilitating better membrane penetration.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperidine ring and the incorporation of electron-withdrawing groups significantly influence antibacterial potency. For instance:
- Electron-Drawing Groups : Increase activity by enhancing binding affinity to bacterial targets.
- Alkyl Substituents : Modulate lipophilicity, affecting membrane permeability.
Case Studies
A notable study involved synthesizing various piperidine derivatives, including the target compound, which were evaluated for their antimicrobial properties. The findings indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
